molecular formula C11H10O3 B14767532 2-Ethoxy-4-ethynylbenzoic acid

2-Ethoxy-4-ethynylbenzoic acid

Cat. No.: B14767532
M. Wt: 190.19 g/mol
InChI Key: XZCYPTDUOHJJHR-UHFFFAOYSA-N
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Description

2-Ethoxy-4-ethynylbenzoic acid (C₁₁H₁₀O₃, molecular weight: 190.20 ) is a substituted benzoic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and an ethynyl group (-C≡CH) at the 4-position of the aromatic ring. The ethynyl group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the ethoxy substituent enhances lipophilicity and influences electronic properties. This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, polymers, or metal-organic frameworks .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-ethoxy-4-ethynylbenzoic acid

InChI

InChI=1S/C11H10O3/c1-3-8-5-6-9(11(12)13)10(7-8)14-4-2/h1,5-7H,4H2,2H3,(H,12,13)

InChI Key

XZCYPTDUOHJJHR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-ethynylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-Ethoxy-4-ethynylbenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl group (−C≡CH) undergoes oxidation to form carboxylic acid derivatives. Under acidic conditions with strong oxidants like potassium permanganate (KMnO₄) or sodium periodate (NaIO₄), the ethynyl moiety converts into a carboxylic acid group, yielding 2-ethoxy-4-carboxybenzoic acid .
Key Conditions :

  • Oxidants: NaIO₄, KMnO₄

  • Solvents: Aqueous acetic acid (AcOH) or water

  • Temperature: Reflux (100–120°C) .

Click Chemistry (CuAAC)

The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This reaction is pivotal for bioconjugation and pharmaceutical applications.
Example :
Reaction with 4-azidobenzoic acid under CuSO₄/sodium ascorbate conditions yields a triazole-linked benzoic acid derivative .
Reaction Scheme :

2-Ethoxy-4-ethynylbenzoic acid+R-N3Cu(I)Triazole product\text{2-Ethoxy-4-ethynylbenzoic acid} + \text{R-N}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole product}

Sonogashira Coupling

The ethynyl group couples with aryl halides (e.g., iodobenzene) via Sonogashira cross-coupling to form diaryl alkynes.
Conditions :

  • Catalyst: Pd(PPh₃)₂Cl₂

  • Base: Triethylamine (Et₃N)

  • Solvent: Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) .

Decarboxylative Annulation

In the presence of palladium catalysts, the benzoic acid group undergoes decarboxylative coupling with cyclic diaryliodonium salts, forming fused aromatic systems (e.g., benzazepines) .
Key Example :

2-Ethoxy-4-ethynylbenzoic acid+Diaryliodonium saltPd(OAc)2Benzazepine derivative\text{2-Ethoxy-4-ethynylbenzoic acid} + \text{Diaryliodonium salt} \xrightarrow{\text{Pd(OAc)}_2} \text{Benzazepine derivative}

Yield : 50–70% under optimized conditions .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.
Esterification :
Reaction with methanol (MeOH) in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces methyl 2-ethoxy-4-ethynylbenzoate .
Amidation :
Reaction with benzylamine under similar conditions yields the corresponding benzylamide .

Ethoxy Group Hydrolysis

Under acidic (HCl/H₂O) or basic (NaOH) conditions, the ethoxy group (−OCH₂CH₃) hydrolyzes to a hydroxyl group, forming 2-hydroxy-4-ethynylbenzoic acid .
Conditions :

  • Acidic: 6M HCl, reflux (12 h)

  • Basic: 2M NaOH, 80°C (6 h)

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration or sulfonation at the para position relative to the ethoxy group.

Reduction Reactions

The ethynyl group can be selectively reduced to a vinyl or ethyl group using hydrogen gas (H₂) with Lindlar’s catalyst (for cis-alkenes) or sodium in liquid ammonia (for trans-alkenes).

Scientific Research Applications

2-Ethoxy-4-ethynylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-ethynylbenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

A comparative analysis of 2-ethoxy-4-ethynylbenzoic acid with structurally related benzoic acid derivatives is presented below, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Structural Analogues
Compound Name Substituents/Functional Groups Key Structural Differences Reference(s)
2-Ethoxy-4-ethynylbenzoic acid - 2-ethoxy, 4-ethynyl Benchmark compound
4-((2-Hydroxyethoxy)carbonyl)benzoic acid - 4-((2-hydroxyethoxy)carbonyl) Hydrophilic ester group at 4-position
4-(Ethoxycarbonyl)phenylboronic acid - 4-ethoxycarbonyl, boronic acid (-B(OH)₂) Boronic acid for Suzuki coupling
Ethoxylated ethyl-4-aminobenzoate - Ethoxylated chain (C₅₉H₁₁₁NO₂₇, MW: 1266.6) High molecular weight, polyethylene glycol chain
2-Methoxy-4-[(E)-hydrazono]phenyl 4-methoxybenzoate - 2-methoxy, 4-hydrazono, 4-methoxybenzoate Hydrazone linker for coordination chemistry

Key Observations :

  • The ethynyl group in 2-ethoxy-4-ethynylbenzoic acid distinguishes it from analogues with ester (e.g., ), boronic acid (e.g., ), or hydrazone groups (e.g., ), enabling distinct reactivity in cross-coupling reactions.
  • Ethoxylated ethyl-4-aminobenzoate () has significantly higher hydrophilicity and molecular weight due to its polyethylene glycol chain, making it suitable for solubilizing hydrophobic drugs.
Physicochemical Properties
Property 2-Ethoxy-4-ethynylbenzoic Acid 4-(Ethoxycarbonyl)phenylboronic acid Ethoxylated ethyl-4-aminobenzoate
Molecular Weight 190.20 194.00 (C₉H₁₁BO₄) 1266.6
Solubility Not reported (likely moderate in polar aprotic solvents) Poor in water, soluble in DMSO Water-soluble
Reactivity Ethynyl group enables click chemistry Boronic acid enables Suzuki coupling Ethoxylation enhances biocompatibility

Analysis :

  • The ethynyl group in 2-ethoxy-4-ethynylbenzoic acid provides a reactive handle absent in methoxy- or ester-substituted analogues.
  • Ethoxylated ethyl-4-aminobenzoate () exhibits superior aqueous solubility compared to other derivatives due to its extended ethoxylated chain.

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